4-Chloro-3-nitropyridine 1-oxide
Overview
Description
Scientific Research Applications
Molecular Structures and Characteristics
4-Chloro-3-nitropyridine 1-oxide, as part of a group of pyridine-N-oxides, has been studied for its molecular structures and characteristics. Research has focused on the determination of molecular structures through methods like gas-phase electron diffraction, highlighting the symmetry and structural parameters of these compounds (Chiang & Song, 1983).
Equilibrium Studies in Charge-Transfer Complexes
Equilibrium studies of this compound have been conducted, particularly in the context of charge-transfer complexes. These studies involve spectrophotometric analysis in different solvents, providing insights into the equilibrium constants and thermodynamic parameters of these complexes (Gardner & Ragsdale, 1968).
Nonlinear Optics and X-ray Topography
This compound has shown potential in the field of nonlinear optics, especially in second-harmonic generation. Single crystals obtained from 3-methyl-4-nitropyridine-1-oxide, a related compound, have been grown and studied using X-ray topography to understand their optical performance in relation to crystalline quality (Andreazza et al., 1990).
Intermolecular Interactions and Crystal Packing
Studies on derivatives of 4-nitropyridine N-oxide, including chloro and bromo variants, have examined the nature of intermolecular interactions and their impact on crystal packing. These insights are crucial for understanding the physical and chemical properties of these compounds (Hanuza et al., 1997).
Reactivity and Derivative Preparation
Research has also been conducted on the reactivity of 4-nitropyridine-N-oxide, illustrating methods for the preparation of various substituted pyridine-N-oxides and pyridines. This work highlights an efficient approach to synthesizing these derivatives, which can be useful in various chemical applications (Hertog & Combe, 2010).
Electronic and Vibrational Properties
The electronic and vibrational properties of derivatives of 4-nitropyridine N-oxide have been extensively studied, providing important information on their spectroscopic characteristics. Such studies are essential for understanding the electronic structure and reactivity of these compounds (Laihia et al., 2006).
Photochemical Processes
There's significant interest in the primary photochemical processes of 4-nitropyridine N-oxide. Research in this area focuses on the kinetics of photochemical intermediates and the understanding of photochemical reactions in solution (Hata et al., 1972).
NMR Spectral Analysis
NMR spectral analysis of 4-nitropyridine N-oxide derivatives provides insights into the chemical shifts and the effects of ring substitution. This information is vital for understanding the electronic environment and structural aspects of these compounds (Puszko et al., 2013).
Electrosynthesis Applications
There is research on the electrosynthesis of 4-aminopyridine from 4-nitropyridine 1-oxide, demonstrating a green synthesis technology characterized by high yield and simple processes. This research is pivotal for industrial applications where environmentally friendly production methods are sought (Xi-en, 2005).
Properties
IUPAC Name |
4-chloro-3-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDADAPDSPFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1Cl)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297785 | |
Record name | 4-chloro-3-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89167-37-3 | |
Record name | Pyridine, 4-chloro-3-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89167-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC118084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.